molecular formula C9H12N2O2 B2658507 2-Methyl-6-(oxolan-3-yloxy)pyrazine CAS No. 2189434-09-9

2-Methyl-6-(oxolan-3-yloxy)pyrazine

Cat. No.: B2658507
CAS No.: 2189434-09-9
M. Wt: 180.207
InChI Key: OKEFSEFGVLSABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is C9H12N2O2. The molecular weight is 180.207. The exact molecular structure is not available in the search results.

Scientific Research Applications

Alkaloids and Antiviral Properties

Pyrazine derivatives, as part of alkaloid compounds isolated from mangrove-derived actinomycetes, have shown activity against the influenza A virus subtype H1N1, suggesting potential applications in antiviral drug development (Pei-Pei Wang et al., 2014).

Green Synthesis and Chemical Reactions

The green synthesis of Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]Pyrimidines, without the use of solvents, illustrates the role of pyrazine derivatives in facilitating environmentally friendly chemical reactions (H. Al-Matar et al., 2010).

Corrosion Inhibition

Pyrazine compounds have been investigated for their effectiveness in inhibiting steel corrosion, indicating their potential use in industrial applications to enhance material longevity (I. Obot & Z. Gasem, 2014).

Anticancer and Anti-inflammatory Agents

Novel 3,5-diaryl pyrazole derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the therapeutic potential of pyrazine derivatives (B. Bandgar et al., 2010).

Formation Pathways and Flavor Chemistry

Research into the formation pathways of pyrazines in sugar-ammonia model systems contributes to our understanding of flavor chemistry, particularly in the context of food science (T. Shibamoto & R. A. Bernhard, 1977).

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is not clearly recognized . Pyrrolopyrazine derivatives, which include a pyrazine core, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Properties

IUPAC Name

2-methyl-6-(oxolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-8-2-3-12-6-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFSEFGVLSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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